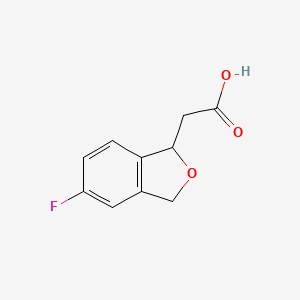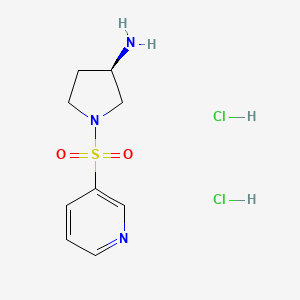
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one, or 6-methylpurine ribonucleoside (6-MPR), is a purine nucleoside found in a variety of biological systems. It is synthesized from adenine and ribose, and is a component of both DNA and RNA. 6-MPR has a wide range of applications in biochemistry and molecular biology, and is a key component of many laboratory experiments.
Applications De Recherche Scientifique
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is widely used in scientific research, particularly in the study of nucleic acids. It has been used to study the structure and function of nucleic acids, as well as to study the mechanisms of DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has also been used to study the structure and function of proteins and enzymes involved in DNA metabolism.
Mécanisme D'action
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one acts as a substrate for the enzyme ribonucleotide reductase, which catalyzes the reduction of ribonucleotides to deoxyribonucleotides. This process is essential for DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one also acts as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate, a key component of DNA.
Biochemical and Physiological Effects
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the replication of certain viruses. It has also been shown to increase the activity of certain enzymes involved in DNA metabolism, and to reduce the levels of certain toxins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable under a variety of conditions, making it suitable for use in long-term experiments. However, 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is also highly toxic, and should be handled with caution.
Orientations Futures
Future research on 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one could focus on its potential use as a therapeutic drug. It could also be used to study the mechanisms of DNA replication and transcription, as well as to study the structure and function of proteins and enzymes involved in DNA metabolism. Additionally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as an inhibitor of cancer cell growth and replication of certain viruses. Finally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as a detoxifying agent.
Méthodes De Synthèse
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is synthesized from adenine and ribose in a two-step process. In the first step, adenine is reacted with ribose in a condensation reaction to form adenine riboside. In the second step, adenine riboside is reacted with methylpentan-3-one in a reaction catalyzed by a base to form 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one.
Propriétés
IUPAC Name |
1-(6-aminopurin-9-yl)-4-methylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-7(2)8(17)3-4-16-6-15-9-10(12)13-5-14-11(9)16/h5-7H,3-4H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSXLREEWBMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCN1C=NC2=C(N=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)



![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)